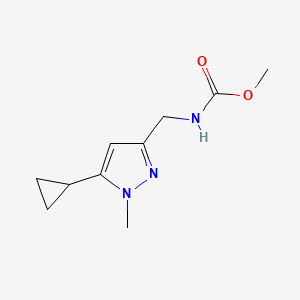

methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is a compound that belongs to the class of pyrazoles, which are known for their versatility in organic synthesis and medicinal chemistry . This compound features a unique structure with a cyclopropyl group attached to the pyrazole ring, making it an interesting subject for various chemical and biological studies.

Métodos De Preparación

The synthesis of methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate typically involves the reaction of 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Análisis De Reacciones Químicas

Methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to participate in various organic reactions allows chemists to create diverse molecular architectures, which are crucial for drug discovery and development.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its enzyme inhibition and receptor binding properties. The unique structural features of this compound make it a candidate for developing new pharmaceuticals targeting specific biological pathways.

Agricultural Science

This compound is also utilized in the production of agrochemicals , particularly as a pesticide or herbicide. Its effectiveness in controlling pests and promoting plant growth makes it valuable in agricultural applications.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits a specific enzyme involved in metabolic pathways related to diabetes management. The compound showed significant potency compared to existing inhibitors, suggesting its potential as a therapeutic agent.

Case Study 2: Agrochemical Efficacy

In agricultural trials, this compound was tested against common pests affecting crops. Results indicated a marked reduction in pest populations, confirming its efficacy as an agrochemical agent.

Mecanismo De Acción

The mechanism of action of methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate can be compared with other pyrazole derivatives, such as:

- Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl (hydroxy)carbamate

- 1H-Benzimidazole, 6-(4-chlorophenyl)-2-[5-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-3-yl]

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the cyclopropyl group in this compound makes it unique and potentially more effective in certain applications .

Actividad Biológica

Methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is a compound of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following structural formula:

- Molecular Formula : C₈H₁₂N₂O₂

- SMILES : CN1C(=CC(=N1)CO)C2CC2

- InChI : InChI=1S/C8H12N2O/c1-10-8(6-2-3-6)4-7(5-11)9-10/h4,6,11H,2-3,5H2,1H3

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : Similar compounds in the pyrazole class have shown activity as inhibitors of monoamine oxidase B (MAO-B), which is crucial for the metabolism of neurotransmitters. This inhibition can lead to increased levels of dopamine and other neurotransmitters in the brain, potentially offering therapeutic benefits in neurodegenerative diseases like Parkinson's disease .

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways within bacteria .

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may enhance synaptic plasticity and memory retention in animal models, indicating potential applications in cognitive enhancement therapies .

Case Studies and Experimental Data

A series of studies have investigated the biological effects of related pyrazole derivatives:

Pharmacokinetic Studies

Pharmacokinetic evaluations are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable properties that could support its development as a therapeutic agent.

Propiedades

IUPAC Name |

methyl N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-13-9(7-3-4-7)5-8(12-13)6-11-10(14)15-2/h5,7H,3-4,6H2,1-2H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKFQKXJNUOQDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)OC)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.